molecular formula C5H7ClO2 B8321445 3-Chloro-2,5-pentanedione

3-Chloro-2,5-pentanedione

Cat. No. B8321445
M. Wt: 134.56 g/mol
InChI Key: XJTPZDMJENQHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252822B2

Procedure details

3-Chloro-2,5-pentanedione (2) (106 mL, 119 g, 887 mmol, 1.2 eq) was dissolved in 650 mL of anhydrous ethanol. 2-Aminopyrimidine (1) (71.5 g×97%=69.36 g, 729 mmol) was added to above stirred solution. The resulting mixture was refluxed for 40 h at an oil bath temperature of 100-105° C. The black reaction mixture was cooled and concentrated under reduced pressure. The residue was treated with saturated sodium bicarbonate solution (˜500 mL) in portions, and swelled the flask to mix well. The mixture was extracted with dichloromethane (×6). The extracts were washed with sodium bicarbonate solution and brine. The organic phase was dried and concentrated. The residue was purified by flash chromatography on a silica gel column (7×30 cm) by gradient elution using n-hexane-ethyl acetate (3:1, 2:1, 1:1, 1:2 and 0:1) and then dichloromethane-methanol (30:1, 20:1, 10:1 and 5:1). The product fractions were collected (TLC, Rf 0.36, 100% ethyl acetate) and concentrated providing a light black solid. Other fractions contained products were collected and re-purified again by the same way. 27.84 g (21.8%) of the final product was obtained. Portion of the product was re-crystallized from small amount of acetonitrile to give red to light brown crystals 4, m.p. 255.6-256.6° C. 1H NMR (CDCl3) δ 2.65 (s, 3H, 3-COCH3), 2.86 (s, 3H, 2-CH3), 7.04-7.12 (m, 1H, 6-H), 7.70-7.74 (m, 1H), 9.96-10.00 (m, 1H).
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Yield
21.8%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][CH:7]=O)[C:3](=[O:5])[CH3:4].[NH2:9][C:10]1[N:15]=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)C>[CH3:7][C:6]1[N:9]=[C:10]2[N:15]=[CH:14][CH:13]=[CH:12][N:11]2[C:2]=1[C:3](=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
106 mL
Type
reactant
Smiles
ClC(C(C)=O)CC=O
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
NC1=NC=CC=N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to above stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with saturated sodium bicarbonate solution (˜500 mL) in portions
ADDITION
Type
ADDITION
Details
to mix well
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (×6)
WASH
Type
WASH
Details
The extracts were washed with sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on a silica gel column (7×30 cm) by gradient elution
CUSTOM
Type
CUSTOM
Details
The product fractions were collected (TLC, Rf 0.36, 100% ethyl acetate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
providing a light black solid
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
re-purified again by the same way

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2N(C=CC=N2)C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.84 g
YIELD: PERCENTYIELD 21.8%
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.